(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814870
InChI: InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
SMILES: C1C(COCC1O)N.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

CAS No.:

Cat. No.: VC13814870

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride -

Specification

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name (3R,5S)-5-aminooxan-3-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Standard InChI Key XAVXIXWOZUSCNX-UYXJWNHNSA-N
Isomeric SMILES C1[C@@H](COC[C@@H]1O)N.Cl
SMILES C1C(COCC1O)N.Cl
Canonical SMILES C1C(COCC1O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydropyran (oxane) ring system substituted with an amino group at the C5 position and a hydroxyl group at the C3 position. The stereochemistry is defined by the (3R,5S) configuration, which imposes specific spatial constraints critical for its interactions in biological systems . The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
IUPAC Name(3R,5S)-5-aminooxan-3-ol;hydrochloride
CAS Number2227198-61-8, 2940868-49-3
Molecular FormulaC5H12ClNO2\text{C}_5\text{H}_{12}\text{ClNO}_2
Molecular Weight153.61 g/mol
SMILES NotationO[C@@H]1COC[C@@H](N)C1.Cl\text{O}[C@@H]_1\text{COC}[C@@H](\text{N})\text{C}_1.\text{Cl}
InChIKeyXAVXIXWOZUSCNX-UYXJWNHNSA-N

Stereochemical Significance

The (3R,5S) configuration ensures distinct hydrogen-bonding capabilities and chiral recognition properties. Computational analyses reveal a topological polar surface area of 55.5 Ų, indicating moderate polarity conducive to membrane permeability . The fixed chair conformation of the tetrahydropyran ring further stabilizes the molecule, as evidenced by its low rotatable bond count (0) .

Synthesis and Preparation

Synthetic Routes

While detailed protocols remain proprietary, the stereoselective synthesis likely involves:

  • Ring-Closing Reactions: Cyclization of diols or amino alcohols under acidic conditions to form the tetrahydropyran scaffold.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to enforce the (3R,5S) configuration, followed by hydrochloride salt formation .

  • Protection-Deprotection Strategies: Temporary masking of functional groups (e.g., amino or hydroxyl) to prevent side reactions during synthesis .

Analytical Characterization

Quality control employs techniques such as:

  • Nuclear Magnetic Resonance (NMR): To verify stereochemistry and purity.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight confirmation .

  • X-ray Crystallography: To resolve absolute configuration in crystalline form .

Physicochemical and Computational Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
LogP (Partition Coefficient)Estimated -1.2 (hydrophilic)
Melting PointNot reported
SolubilityHigh in polar solvents (e.g., water, DMSO)

The compound’s hydrophilicity (LogP1.2\text{LogP} \approx -1.2) suggests limited blood-brain barrier penetration, making it more suitable for peripheral targets . Its stability under ambient conditions is inferred from storage recommendations (2–8°C in dry environments) .

Biological and Pharmacological Applications

Antimicrobial Research

The compound’s primary application lies in antibiotic and antiviral research, where its amine and hydroxyl groups may inhibit microbial enzymes or viral proteases . While specific targets remain undisclosed, analogs of tetrahydropyran derivatives are known to interfere with bacterial cell wall synthesis .

Fluorescent Probes

Functionalization of the amino group enables conjugation with fluorophores, creating probes for cellular imaging. The rigid tetrahydropyran core minimizes conformational variability, enhancing signal specificity .

Drug Discovery

As a chiral building block, the compound serves in synthesizing libraries for high-throughput screening. Its stereochemical purity (>98% enantiomeric excess) is critical for structure-activity relationship studies .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP301+P312+P330: Rinse mouth; seek medical attention
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes eye irritationP305+P351+P338: Rinse eyes cautiously

The compound is labeled "For Research Use Only", excluding human or veterinary applications . Personal protective equipment (gloves, goggles) is mandatory during handling.

Future Directions and Challenges

Unresolved Questions

  • Mechanism of Action: Elucidating biological targets through proteomic studies.

  • Synthetic Optimization: Developing cost-effective, scalable routes to meet industrial demands.

Regulatory Considerations

As research progresses, regulatory filings (e.g., FDA Investigational New Drug applications) will require comprehensive toxicity and pharmacokinetic data, which are currently limited.

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